Boc-Gly-Tyr-Lys
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-Gly-Tyr-Lys is a peptide.
Scientific Research Applications
Enzymatic Crosslinking for Bio-Inspired Hybrid Fibers
The peptide Boc-Gly-Tyr-Lys has been utilized in the synthesis of enzymatically crosslinkable peptide-poly(L-lysine) conjugates. These conjugates are used to create bio-inspired hybrid fibers, demonstrating enhanced mechanical strengths due to enzyme-mediated interpolymer cross-linking. This innovative approach offers a new methodology for reinforcement inspired by biological processes (Tonegawa et al., 2004).
Peptide Synthesis and Degradation Studies
Research on Boc-Gly-Tyr-Lys includes investigating its role in peptide synthesis and degradation. This includes studying the acidolytic degradation of urea derivatives in peptide synthesis, contributing to understanding peptide stability and degradation pathways (Inouye & Watanabe, 1977).
Pseudopeptides and Dipeptidomimetics
Boc-Gly-Tyr-Lys has been part of studies focusing on the design, synthesis, and evaluation of Phe-Gly mimetics. These heterocyclic Boc-protected Phe-Gly dipeptidomimetics are used as building blocks in pseudopeptides, contributing to the development of biologically active peptides (Borg et al., 1999).
Quinone Cross-Linked Polysaccharide Hybrid Fiber
Boc-Gly-Tyr-Lys is also instrumental in the synthesis of N-(Lys-Gly-Tyr-Gly)-chitosan, used to prepare polysaccharide hybrid fibers. These fibers are reinforced through enzymatic cross-linking, presenting a novel method for polymer modification inspired by biological processes (Kuboe et al., 2004).
Peptide Models for Spectroscopic and MO Studies
Spectroscopic and molecular orbital (MO) studies of Boc-Gly-Tyr-Lys peptides have been conducted to understand the surrounding microenvironment's effect on the absorption maximum of the chromophore of bacteriorhodopsin. This research aids in elucidating the interactions and structural characteristics of peptides in low dielectric media (Sakurai et al., 1986).
properties
CAS RN |
159489-32-4 |
---|---|
Product Name |
Boc-Gly-Tyr-Lys |
Molecular Formula |
C22H34N4O7 |
Molecular Weight |
466.53 |
IUPAC Name |
(tert-butoxycarbonyl)glycyl-L-tyrosyl-L-lysine |
InChI |
InChI=1S/C22H34N4O7/c1-22(2,3)33-21(32)24-13-18(28)25-17(12-14-7-9-15(27)10-8-14)19(29)26-16(20(30)31)6-4-5-11-23/h7-10,16-17,27H,4-6,11-13,23H2,1-3H3,(H,24,32)(H,25,28)(H,26,29)(H,30,31)/t16-,17-/m0/s1 |
InChI Key |
SMQMWOJJFOTGMS-IRXDYDNUSA-N |
SMILES |
NCCCC[C@@H](C(O)=O)NC([C@H](CC1=CC=C(O)C=C1)NC(CNC(OC(C)(C)C)=O)=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Boc-Gly-Tyr-Lys; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.